molecular formula C15H17N3O2 B7548653 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide

Cat. No.: B7548653
M. Wt: 271.31 g/mol
InChI Key: YJTGIMNAWGIBAA-UHFFFAOYSA-N
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Description

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a cyclobutyl-oxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18(2)15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTGIMNAWGIBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common synthetic route includes the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with N,N-dimethylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzamide and oxadiazole moieties can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Scientific Research Applications

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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